3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an azetidin-3-yl group, an oxazolidine-2,4-dione group, and a 4-isopropylphenoxy group. The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications
- Researchers have evaluated the antibacterial activity of synthesized molecules containing this compound. The results were comparable to those of the reference drug amoxicillin .
- Additionally, antifungal screening demonstrated efficacy against strains such as T. harzianum and A. niger, compared to the standard drug fluconazole .
Antibacterial and Antifungal Properties
Fluorescent Organic Boron Complexes
Future Directions
properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOILQNYUQKLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione |
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